Cholesterol-3-18O

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

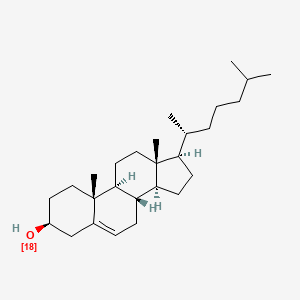

Cholesterol-3-18O (C-3-18O) is a form of cholesterol that is highly enriched with 18O, an isotope of oxygen. It is a unique compound that has been extensively studied in the past few decades due to its potential for use in a variety of scientific research applications.

Applications De Recherche Scientifique

Drug Delivery Applications

Cholesterol-based compounds have been used in the field of drug delivery . The unique properties of cholesterol make it an ideal candidate for creating drug delivery systems. It can be used to create liposomes or other types of nanoparticles that can carry drugs to specific parts of the body .

Bioimaging Applications

Cholesterol-3-18O can also be used in bioimaging applications . The compound can be used as a contrast agent in various imaging techniques, helping researchers visualize biological processes in real time .

Cholesterol-Based Liquid Crystals

Cholesterol-based compounds have been used to create liquid crystals . These materials have unique optical properties and can be used in a variety of applications, including display technologies and sensors .

Cholesterol-Based Gelators

Cholesterol-3-18O can be used to create gelators . These substances can change their state from a liquid to a gel under certain conditions, making them useful in a variety of industrial and scientific applications .

Synthesis of New Cholesterol Derivatives

Cholesterol-3-18O can be used in the synthesis of new cholesterol derivatives . These derivatives can have a variety of properties and can be used in a wide range of applications, from pharmaceuticals to materials science .

Anticancer, Antimicrobial, and Antioxidant Compounds

Cholesterol-based compounds, including Cholesterol-3-18O, have shown potential in the development of new anticancer, antimicrobial, and antioxidant compounds . These compounds can be used to treat a variety of diseases and conditions .

Mécanisme D'action

Target of Action

Cholesterol-3-18O, a variant of cholesterol, interacts with various targets within the body. Cholesterol is an essential lipid for mammalian cells and can be used as a carbon source by bacteria and as a precursor for steroid hormones in animal cells . The primary targets of cholesterol include the enzymes involved in its biosynthesis and metabolism, such as 3β-HSD or ChOx, and steroid C-26 monooxygenases .

Mode of Action

Cholesterol-3-18O, like cholesterol, interacts with its targets to influence various biochemical processes. For instance, cholesterol is first converted to cholest-4-en-3-one (cholestenone) by the extracellular enzymes 3β-HSD or ChOx, allowing the cholestenone to penetrate the cell barrier . Then, the steroid C-26 monooxygenases oxidize the terminal methyl group of cholestenone to form 3-oxo-cholest-4-en-26-oic acid .

Biochemical Pathways

Cholesterol-3-18O is likely to be involved in the same biochemical pathways as cholesterol. Cholesterol biosynthesis involves enzymes that are in the cytoplasm, microsomes (ER), and peroxisomes . The cholesterol biosynthesis pathway involves the conversion of HMG-CoA to mevalonic acid, which is a critical metabolic reaction involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) .

Pharmacokinetics

Cholesterol is synthesized de novo in the body, with the liver accounting for approximately 10%, and the intestines approximately 15%, of the amount produced each day . The cholesterol biosynthesis pathway involves enzymes that are in the cytoplasm, microsomes (ER), and peroxisomes .

Result of Action

The result of Cholesterol-3-18O’s action would be similar to that of cholesterol. Cholesterol plays a critical role in multiple cellular functions, including regulating the physical properties of the plasma membrane to ensure cell viability, growth, proliferation, and serving as a signaling and precursor molecule in biochemical pathways . It is also an important component of the cell membranes and plays an essential role in regulating membrane fluidity, cell differentiation, and proliferation .

Action Environment

The action of Cholesterol-3-18O, like cholesterol, can be influenced by various environmental factors. It is known that cholesterol’s synthesis and utilization must be tightly regulated to prevent over-accumulation and abnormal deposition within the body . This regulation likely involves various environmental factors, including diet, lifestyle, and the presence of other biochemical substances in the body.

Propriétés

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i28+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYWMOMLDIMFJA-XLQSOFFQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)[18OH])C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetic acid;benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate](/img/structure/B1140691.png)

![(8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B1140699.png)

![[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B1140709.png)

![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B1140710.png)